molecular formula C17H21NO B3172220 2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine CAS No. 946716-54-7

2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine

Cat. No.: B3172220
CAS No.: 946716-54-7
M. Wt: 255.35 g/mol
InChI Key: SLLHAPGWINJLQB-UHFFFAOYSA-N
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Description

2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine is an organic compound with the molecular formula C17H21NO. It is characterized by the presence of a tert-butyl group attached to a phenoxy moiety, which is further connected to a methylphenylamine structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine typically involves the alkylation of phenol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The resulting tert-butylphenol is then reacted with 4-methylphenylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine is unique due to the presence of both the phenoxy and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-5-10-15(18)16(11-12)19-14-8-6-13(7-9-14)17(2,3)4/h5-11H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLHAPGWINJLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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